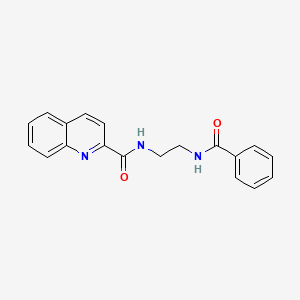
N-(2-benzamidoethyl)quinoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-benzamidoethyl)quinoline-2-carboxamide, also known as BQ-123, is a synthetic peptide that is widely used in scientific research. BQ-123 is a selective antagonist of the endothelin-1 (ET-1) receptor, which plays a crucial role in various physiological and pathological processes.
作用機序
N-(2-benzamidoethyl)quinoline-2-carboxamide is a selective antagonist of the ET-1 receptor, which is a G protein-coupled receptor (GPCR) that is widely expressed in various tissues. ET-1 binding to the receptor activates a signaling cascade that leads to vasoconstriction, cell proliferation, and inflammation. N-(2-benzamidoethyl)quinoline-2-carboxamide blocks the binding of ET-1 to the receptor, thereby inhibiting its downstream effects.
Biochemical and physiological effects:
N-(2-benzamidoethyl)quinoline-2-carboxamide has been shown to have various biochemical and physiological effects. It causes vasodilation, reduces blood pressure, and improves cardiac function. N-(2-benzamidoethyl)quinoline-2-carboxamide also inhibits cell proliferation and migration, reduces inflammation, and protects against oxidative stress. These effects make N-(2-benzamidoethyl)quinoline-2-carboxamide a promising therapeutic agent for various diseases.
実験室実験の利点と制限
N-(2-benzamidoethyl)quinoline-2-carboxamide has several advantages for lab experiments. It is a selective antagonist of the ET-1 receptor, which allows for the specific inhibition of ET-1 signaling. N-(2-benzamidoethyl)quinoline-2-carboxamide is also stable and easy to synthesize, which makes it a readily available tool for research. However, N-(2-benzamidoethyl)quinoline-2-carboxamide has some limitations. It has a short half-life and requires frequent administration, which can be challenging in animal studies. N-(2-benzamidoethyl)quinoline-2-carboxamide also has some off-target effects, which should be considered when interpreting the results of experiments.
将来の方向性
There are several future directions for the research on N-(2-benzamidoethyl)quinoline-2-carboxamide. One direction is the development of more potent and selective ET-1 receptor antagonists. Another direction is the investigation of the role of ET-1 signaling in various diseases, including cancer, diabetes, and neurodegenerative diseases. N-(2-benzamidoethyl)quinoline-2-carboxamide can also be used in combination with other drugs to enhance their therapeutic effects. Finally, the development of new drug delivery systems can improve the pharmacokinetics of N-(2-benzamidoethyl)quinoline-2-carboxamide and increase its efficacy in vivo.
Conclusion:
In conclusion, N-(2-benzamidoethyl)quinoline-2-carboxamide is a synthetic peptide that is widely used in scientific research to study the role of ET-1 in various physiological and pathological processes. N-(2-benzamidoethyl)quinoline-2-carboxamide is a selective antagonist of the ET-1 receptor, which inhibits its downstream effects. N-(2-benzamidoethyl)quinoline-2-carboxamide has various biochemical and physiological effects, which make it a promising therapeutic agent for various diseases. However, N-(2-benzamidoethyl)quinoline-2-carboxamide has some limitations that should be considered when interpreting the results of experiments. There are several future directions for the research on N-(2-benzamidoethyl)quinoline-2-carboxamide, which can improve its efficacy and expand its therapeutic applications.
合成法
N-(2-benzamidoethyl)quinoline-2-carboxamide is synthesized by solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The synthesis involves coupling the Fmoc-protected amino acids onto a resin, deprotecting the Fmoc group, and repeating the process until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified by high-performance liquid chromatography (HPLC).
科学的研究の応用
N-(2-benzamidoethyl)quinoline-2-carboxamide is widely used in scientific research to study the role of ET-1 in various physiological and pathological processes. It has been shown to be effective in the treatment of various diseases, including hypertension, pulmonary hypertension, and heart failure. N-(2-benzamidoethyl)quinoline-2-carboxamide is also used as a tool to study the molecular mechanisms of ET-1 signaling and its downstream effects.
特性
IUPAC Name |
N-(2-benzamidoethyl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-18(15-7-2-1-3-8-15)20-12-13-21-19(24)17-11-10-14-6-4-5-9-16(14)22-17/h1-11H,12-13H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKXWGQTUPLWTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzamidoethyl)quinoline-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3,4-difluorophenyl)ethyl]-3-methylfuran-2-carboxamide](/img/structure/B7561816.png)
![1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7561819.png)
![N-[4-[(3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7561828.png)


![3-methoxy-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide](/img/structure/B7561841.png)
![1-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-5-amine](/img/structure/B7561851.png)
![N-methyl-N-(3-methylphenyl)-2-[4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7561857.png)
![Azetidin-1-yl-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7561877.png)
![2-[(2Z)-2-(cyanomethylidene)-4-oxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B7561883.png)

![2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-cyclopropylpropanamide](/img/structure/B7561890.png)
![[2-(Ethylcarbamoylamino)-2-oxoethyl] 1-(4-chlorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B7561901.png)
![N-cyclopropyl-N-[5-[1-(1H-indol-3-yl)-1-oxopropan-2-yl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7561909.png)